molecular formula C12H10Cl2N2O2S B8391616 Ethyl 4-amino-3-(2,4-dichlorophenyl)isothiazole-5-carboxylate

Ethyl 4-amino-3-(2,4-dichlorophenyl)isothiazole-5-carboxylate

Cat. No. B8391616
M. Wt: 317.2 g/mol
InChI Key: BLHCKBGNZUNZCW-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

In ethanol (100 ml), (2,4-dichlorophenyl)-O-(p-toluenesulfonyl)hydroxyiminoacetonitrile (10.0 g, 27.1 mmol) prepared in the Step 27-1-2 was dissolved, and triethylamine (3.0 g) and ethyl thioglycolate (4.72 g) were added thereto. The mixture was stirred for one hour at a room temperature. The solvent was distilled off. The residue was dissolved in diethyl ether, washed with water, and dried over anhydrous magnesium sulfate. The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:3) to give the title compound (4.81 g, 56%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
(2,4-dichlorophenyl)-O-(p-toluenesulfonyl)hydroxyiminoacetonitrile
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[N:12]OS(C1C=CC(C)=CC=1)(=O)=O)[C:10]#[N:11].C(N(CC)CC)C.[C:31]([O:35][CH2:36][CH3:37])(=[O:34])[CH2:32][SH:33]>C(O)C>[NH2:11][C:10]1[C:9]([C:3]2[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=2[Cl:1])=[N:12][S:33][C:32]=1[C:31]([O:35][CH2:36][CH3:37])=[O:34]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.72 g
Type
reactant
Smiles
C(CS)(=O)OCC
Step Two
Name
(2,4-dichlorophenyl)-O-(p-toluenesulfonyl)hydroxyiminoacetonitrile
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C#N)=NOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NSC1C(=O)OCC)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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